molecular formula C30H26FN3S B14246198 N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine CAS No. 303163-11-3

N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine

Cat. No.: B14246198
CAS No.: 303163-11-3
M. Wt: 479.6 g/mol
InChI Key: ZHDFEJICOOMGKN-UHFFFAOYSA-N
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Description

N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine is a complex organic compound that features a thiazole ring, a pyridine ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine typically involves multi-step organic reactions. One common method involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often include refluxing the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine is unique due to its specific combination of functional groups and ring structures. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

303163-11-3

Molecular Formula

C30H26FN3S

Molecular Weight

479.6 g/mol

IUPAC Name

4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine

InChI

InChI=1S/C30H26FN3S/c1-21-7-5-11-24(19-21)28-29(35-30(34-28)23-12-14-26(31)15-13-23)25-16-18-33-27(20-25)32-17-6-10-22-8-3-2-4-9-22/h2-5,7-9,11-16,18-20H,6,10,17H2,1H3,(H,32,33)

InChI Key

ZHDFEJICOOMGKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)F)C4=CC(=NC=C4)NCCCC5=CC=CC=C5

Origin of Product

United States

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